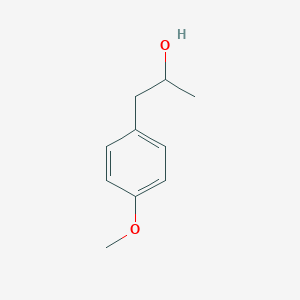
1-(4-Methoxyphenyl)propan-2-ol
Descripción general
Descripción
1-(4-Methoxyphenyl)propan-2-ol is a chemical compound with the CAS Number: 30314-64-8 . It has a molecular weight of 166.22 and its IUPAC name is 1-(4-methoxyphenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for 1-(4-Methoxyphenyl)propan-2-ol is 1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 .Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)propan-2-ol is a liquid at room temperature . It has a density of 1.034g/cm3 and a boiling point of 266.6ºC at 760mmHg .Aplicaciones Científicas De Investigación
Application in the Production of Nabilone
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
“1-(4-Methoxyphenyl)propan-2-ol” is used as an intermediate in the production of Nabilone , a synthetic cannabinoid with therapeutic uses.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, as an intermediate, “1-(4-Methoxyphenyl)propan-2-ol” would be used in a series of chemical reactions to produce Nabilone.
Results or Outcomes
The outcome of this application is the production of Nabilone, a therapeutic drug. However, the source does not provide quantitative data or statistical analyses related to this application .
Application in the Synthesis of Urapidil
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
An improved route to Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies, was introduced using "1-(4-Methoxyphenyl)propan-2-ol" .
Methods of Application or Experimental Procedures
The new synthetic route starts with the addition reaction of “1-(4-Methoxyphenyl)propan-2-ol” and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate .
Results or Outcomes
The overall yield of this route is about 45%. The structure of the final product was well confirmed by 1 H-NMR, 13 C-NMR and HRMS .
Application in the Synthesis of α-Ethyl-4-methoxybenzyl Alcohol
Specific Scientific Field
Organic Chemistry
Summary of the Application
“1-(4-Methoxyphenyl)propan-2-ol” is also known as α-Ethyl-4-methoxybenzyl alcohol . It’s a chemical compound with the formula C10H14O2 .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, as a chemical compound, it would be used in a series of chemical reactions.
Results or Outcomes
The outcome of this application is the production of α-Ethyl-4-methoxybenzyl alcohol. However, the source does not provide quantitative data or statistical analyses related to this application .
Application in the Synthesis of 2-(4-Methoxyphenyl)propan-2-ol
Summary of the Application
“1-(4-Methoxyphenyl)propan-2-ol” is used as an intermediate in the synthesis of 2-(4-Methoxyphenyl)propan-2-ol .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, as an intermediate, “1-(4-Methoxyphenyl)propan-2-ol” would be used in a series of chemical reactions to produce 2-(4-Methoxyphenyl)propan-2-ol .
Results or Outcomes
The outcome of this application is the production of 2-(4-Methoxyphenyl)propan-2-ol. However, the source does not provide quantitative data or statistical analyses related to this application .
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWFQCAXKAOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952673 | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)propan-2-ol | |
CAS RN |
30314-64-8 | |
| Record name | 4-Methoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, p-methoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

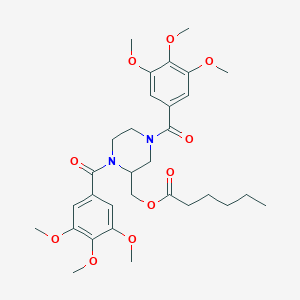

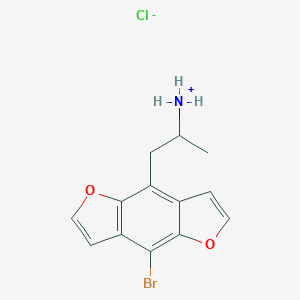

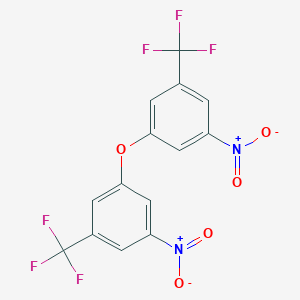


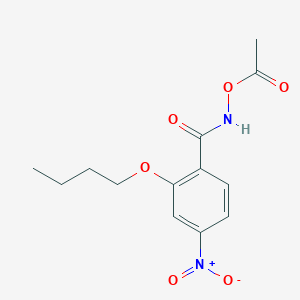
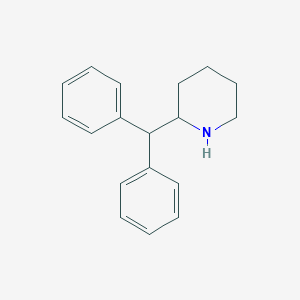
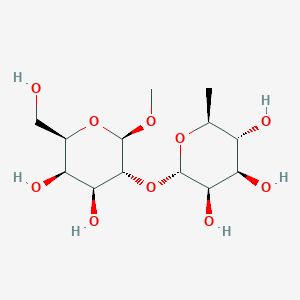
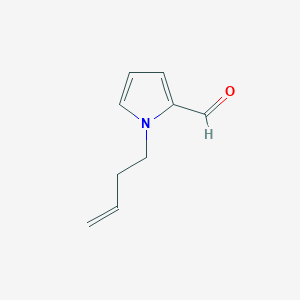

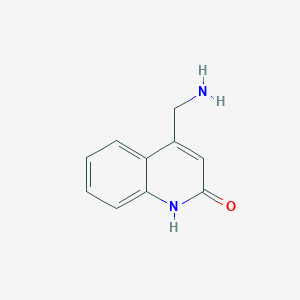
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)